molecular formula C21H35NO3 B601845 Fingolimod Impurity 13 CAS No. 882691-14-7

Fingolimod Impurity 13

Cat. No. B601845
CAS RN: 882691-14-7
M. Wt: 349.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fingolimod Impurity 13, also known as Ethyl alpha-amino-alpha-(hydroxymethyl)-4-octylbenzenebutanoate, is a chemical compound with the molecular formula C21H35NO3 . It is an impurity of Fingolimod, a drug used for the treatment of multiple sclerosis .

Mechanism of Action

Target of Action

Fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) on lymphocytes, which are a type of blood cell involved in the immune system . The active metabolite of Fingolimod, known as Fingolimod-phosphate, binds to these receptors .

Mode of Action

Fingolimod acts by modulating the sphingosine 1-phosphate receptors. Once lymphocytes have bound to Fingolimod, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This prevents the lymphocytes from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It is a structural analogue of sphingosine and undergoes phosphorylation by sphingosine kinase 2 to form Fingolimod phosphate . This compound then binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and Fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod has several molecular and cellular effects. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) . Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Action Environment

The action, efficacy, and stability of Fingolimod can be influenced by various environmental factors. For instance, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex or ethnicity on the pharmacokinetics of Fingolimod have been observed .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Fingolimod Impurity 13 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-aminobenzonitrile", "2,4-dichlorobenzaldehyde", "1,3-propanediamine", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichlorophenyl)acetonitrile\n2-aminobenzonitrile and 2,4-dichlorobenzaldehyde are mixed in ethanol and refluxed for several hours. The resulting product is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)acetonitrile.", "Step 2: Synthesis of 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)acetonitrile is reacted with 1,3-propanediamine in ethanol under reflux. The mixture is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)ethylamine.", "Step 3: Synthesis of methyl 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)ethylamine is reacted with methyl iodide in acetic acid under reflux. The resulting product is then washed with water and dried to obtain methyl 2-(2,4-dichlorophenyl)ethylamine.", "Step 4: Synthesis of Fingolimod Impurity 13\nMethyl 2-(2,4-dichlorophenyl)ethylamine is reacted with sodium hydroxide in water under reflux. The resulting product is then filtered and washed with water to obtain Fingolimod Impurity 13." ] }

CAS RN

882691-14-7

Product Name

Fingolimod Impurity 13

Molecular Formula

C21H35NO3

Molecular Weight

349.51

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Benzenebutanoic acid, α-​amino-​α-​(hydroxymethyl)​-​4-​octyl-​, ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.